4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride
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Overview
Description
4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C6H13ClF3N and a molecular weight of 191.62 g/mol. This compound is used in various scientific experiments, particularly in the field of bioscience.
Preparation Methods
Chemical Reactions Analysis
4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction:
Formation of Derivatives:
Scientific Research Applications
4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is used in scientific research for various purposes, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in bioscience experiments to study its effects on biological systems.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The specific mechanism of action of 4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is not well-documented. as an amine hydrochloride, it likely interacts with biological molecules through hydrogen bonding and ionic interactions. The molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
4,4,4-trifluoro-3,3-dimethylbutan-2-amine hydrochloride can be compared with other similar compounds, such as:
4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride: Similar structure but with the amine group at a different position.
4,4,4-trifluorobutylamine hydrochloride: A related compound with a different carbon chain length.
(2R)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine: A stereoisomer of the compound.
Properties
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-4(10)5(2,3)6(7,8)9;/h4H,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQDSSSRBJRVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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